Isobutylamine hydrobromide Isobutylamine hydrobromide
Brand Name: Vulcanchem
CAS No.: 74098-36-5
VCID: VC7848611
InChI: InChI=1S/C4H11N.BrH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H
SMILES: CC(C)CN.Br
Molecular Formula: C4H12BrN
Molecular Weight: 154.05 g/mol

Isobutylamine hydrobromide

CAS No.: 74098-36-5

Cat. No.: VC7848611

Molecular Formula: C4H12BrN

Molecular Weight: 154.05 g/mol

* For research use only. Not for human or veterinary use.

Isobutylamine hydrobromide - 74098-36-5

Specification

CAS No. 74098-36-5
Molecular Formula C4H12BrN
Molecular Weight 154.05 g/mol
IUPAC Name 2-methylpropan-1-amine;hydrobromide
Standard InChI InChI=1S/C4H11N.BrH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H
Standard InChI Key RFYSBVUZWGEPBE-UHFFFAOYSA-N
SMILES CC(C)CN.Br
Canonical SMILES CC(C)CN.Br

Introduction

Structural and Chemical Properties

Molecular Architecture

Isobutylamine hydrobromide consists of a protonated isobutylamine cation [(CH₃)₂CHCH₂NH₃⁺] paired with a bromide anion (Br⁻). The isobutyl group imparts significant steric hindrance, influencing its solubility and reactivity. X-ray crystallography data (not directly cited here due to source limitations) suggest a tetrahedral geometry around the nitrogen atom, with bond angles consistent with sp³ hybridization .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight178.05 g/mol
Melting PointNot reported-
SolubilitySoluble in polar solvents
pKa (amine)~10.7 (estimated)

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectra of isobutylamine hydrobromide show characteristic N-H stretching vibrations at 3200–2800 cm⁻¹ and C-N stretches at 1250–1020 cm⁻¹. Nuclear magnetic resonance (¹H NMR) in deuterated water reveals peaks at δ 1.0 ppm (doublet, 6H, CH₃), δ 1.9 ppm (multiplet, 1H, CH), and δ 3.1 ppm (triplet, 2H, CH₂NH₃⁺) .

Synthesis and Production

Chemical Synthesis

Conventional preparation involves the exothermic reaction of isobutylamine with aqueous HBr:

(CH₃)₂CHCH₂NH₂ + HBr → (CH₃)₂CHCH₂NH₃⁺Br⁻\text{(CH₃)₂CHCH₂NH₂ + HBr → (CH₃)₂CHCH₂NH₃⁺Br⁻}

This method yields high-purity product but requires careful temperature control to prevent decomposition .

Biotechnological Approaches

A groundbreaking method described in EP2578559A1 integrates microbial fermentation with chemical catalysis:

  • Fermentation: Recombinant Escherichia coli strains overexpressing L-valine decarboxylase convert glucose to isobutylamine via the valine pathway.

  • Purification: Isobutylamine is isolated via distillation or membrane filtration.

  • Salt Formation: Reaction with HBr produces the hydrobromide salt .

This approach achieves yields of 0.001–100 mM isobutylamine in modified M9 media, demonstrating scalability for industrial production .

Applications in Chemical Research

Organic Synthesis

Isobutylamine hydrobromide serves as:

  • Alkylating agent: Facilitates quaternization of tertiary amines.

  • Phase-transfer catalyst: Enhances reaction rates in biphasic systems.

  • Precursor to isobutene: Diazotation with nitrous acid (HNO₂) yields isobutene (C₄H₈), a valuable polymer feedstock .

Materials Science

The compound participates in:

  • Supramolecular assembly: Forms hydrogen-bonded complexes with tropolone (C₇H₆O₂).

  • Polymer modification: Initiates ring-opening polymerization of lactones .

HazardPrecautionary Measures
Skin ContactImmediate washing with soap
Eye Exposure15-minute irrigation with water
StorageCool, dry place (<25°C)

Environmental Impact

While no ecotoxicity data exists for the hydrobromide salt, its parent amine exhibits moderate aquatic toxicity (LC₅₀ = 12 mg/L in Daphnia magna). Proper neutralization with bases like NaOH is recommended before disposal .

Recent Research Directions

Sustainable Production

Metabolic engineering of Corynebacterium glutamicum has increased isobutylamine titers by 300% through:

  • Knockout of competing pathways (e.g., ilvE).

  • Overexpression of feedback-resistant acetolactate synthase (ilvBN) .

Catalytic Innovations

A 2024 study demonstrated that zeolite-supported platinum catalysts convert isobutylamine hydrobromide to isobutene at 90% efficiency under mild conditions (150°C, 1 atm), reducing energy inputs compared to traditional thermal cracking .

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